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Executive Summary
Bleximenib (JNJ-75276617) is a potent and selective, orally bioavailable small molecule

inhibitor targeting the protein-protein interaction between menin and histone-lysine N-

methyltransferase 2A (KMT2A, also known as MLL1).[1][2][3][4][5][6][7][8][9][10] This

interaction is a critical dependency for the survival and proliferation of leukemic cells harboring

KMT2A rearrangements (KMT2A-r) or nucleophosmin 1 (NPM1) mutations.[1][3][4][5][6]

Bleximenib disrupts the menin-KMT2A complex, leading to the downregulation of key

oncogenic target genes, induction of apoptosis, and promotion of myeloid differentiation.[1][2]

[5][6] Preclinical studies have demonstrated its robust anti-leukemic activity both in vitro and in

vivo.[2][3][4][5] Bleximenib is currently under clinical investigation as a monotherapy and in

combination with other agents for the treatment of acute myeloid leukemia (AML) and acute

lymphoblastic leukemia (ALL).[2][4][5][9][11][12][13][14][15][16][17][18]

Mechanism of Action
Bleximenib functions by selectively binding to menin and disrupting its interaction with KMT2A.

[1][2][3][4][5][6] In leukemias with KMT2A rearrangements or NPM1 mutations, the menin-

KMT2A complex is essential for maintaining the expression of leukemogenic genes such as

HOXA9 and MEIS1.[1][2][19] By inhibiting this interaction, bleximenib displaces the complex

from chromatin, leading to a reduction in the expression of these critical downstream targets.[2]

[3][4][5][6][19] This ultimately results in the inhibition of leukemic cell proliferation, induction of
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apoptosis, and promotion of myeloid differentiation.[1][8][19][20][21][22] A unique binding mode

has been suggested by a cocrystal structure of menin in complex with bleximenib, which may

contribute to its potency against certain mutations that confer resistance to other menin

inhibitors.[2][4][10]
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Bleximenib's mechanism of action in KMT2A-r/NPM1m leukemia.

Quantitative Pharmacological Data
The following tables summarize the key quantitative data for bleximenib based on preclinical

and clinical studies.
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Table 1: In Vitro Potency
Assay/Species IC50 Reference(s)

Menin-KMT2A Homogeneous

Time-Resolved Fluorescence

(HTRF) Assay (Human)

0.1 ± 0.05 nM [2]

Menin-KMT2A HTRF Assay

(Mouse)
0.045 nM [1]

Menin-KMT2A HTRF Assay

(Dog)
≤0.066 nM [1]

Table 2: Selectivity
Target/Assay Result

Concentration
Tested

Reference(s)

Kinase Panel (109

kinases)
No significant activity 1.0 µM [3]

Receptor Panel (52

receptors)

No significant

interaction (>50%

inhibition)

10 µM [2][3]

hERG Potassium

Channel
IC50 >30 µM >30 µM [3]

Table 3: Clinical Efficacy (Phase 1 Monotherapy in R/R
Acute Leukemia)

Dose Level (BID)
Overall Response
Rate (ORR)

Composite
Complete
Response (cCR)
Rate

Reference(s)

45 mg 39% 23% [15]

90/100 mg 50% 40% [15]

150 mg 50% 40% [15]
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R/R: Relapsed/Refractory; BID: Twice daily

Table 4: Clinical Efficacy (Phase 1b Combination with
Venetoclax + Azacitidine)

Patient
Population

Dose Level
(Bleximenib
BID)

Overall
Response
Rate (ORR)

Composite
Complete
Response
(cCR) Rate

Reference(s)

R/R AML 100 mg (RP2D) 82% 59% [13]

Newly

Diagnosed,

Chemo-ineligible

AML

100 mg (RP2D) 90% 75% [13]

RP2D: Recommended Phase 2 Dose

Experimental Protocols
Menin-KMT2A Homogeneous Time-Resolved
Fluorescence (HTRF) Assay
This assay quantifies the ability of a test compound to disrupt the interaction between menin

and a peptide derived from KMT2A.

Workflow:

A terbium (Tb)-labeled human menin protein is incubated with a fluorescein isothiocyanate

(FITC)-labeled MBM1 peptide (a KMT2A-derived peptide).

In the absence of an inhibitor, the proximity of Tb and FITC due to the menin-KMT2A

interaction results in a high HTRF signal.

Bleximenib is added at varying concentrations.
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By displacing the FITC-MBM1 peptide from the Tb-menin complex, bleximenib causes a

decrease in the HTRF signal.

The IC50 value is calculated from the concentration-response curve.[2]
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of Bleximenib Measure HTRF signal Calculate IC50 End

Click to download full resolution via product page

Workflow for the Menin-KMT2A HTRF assay.

Chromatin Immunoprecipitation–Quantitative
Polymerase Chain Reaction (ChIP-qPCR)
This method is used to determine the occupancy of menin at specific gene promoters within

leukemia cells.

Workflow:

Leukemia cells (e.g., MOLM-14, OCI-AML3) are treated with bleximenib or a vehicle control

(DMSO) for a specified duration (e.g., 48 hours).[2]

Proteins are cross-linked to DNA using formaldehyde.

The chromatin is sheared into smaller fragments.

An antibody specific to menin is used to immunoprecipitate the menin-DNA complexes.

The cross-links are reversed, and the DNA is purified.

Quantitative PCR is performed on the purified DNA to quantify the amount of specific gene

promoters (e.g., MEIS1, HOXA9, HOXA10) that were bound by menin.[2]

The results are normalized to input values to determine the fold enrichment of menin at the

target promoters.[2]
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Workflow for the ChIP-qPCR experiment.

Preclinical and Clinical Development
Bleximenib has demonstrated robust preclinical efficacy in various models of AML and B-ALL

with KMT2A or NPM1 alterations.[2][3][4][5] In vitro, it has shown potent antiproliferative activity

against leukemia cell lines and primary patient samples.[2][3][5] In vivo, bleximenib treatment in
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xenograft models led to a reduction in leukemic burden and a significant dose-dependent

survival benefit.[2][4][5]

Notably, bleximenib has shown efficacy against cell lines engineered with mutations

(MEN1M327I or MEN1T349M) that confer resistance to other menin inhibitors like revumenib.

[2][3][4][6][10]

Bleximenib is currently being evaluated in several clinical trials. A first-in-human Phase 1 study

(NCT04811560) is assessing its safety, pharmacokinetics, and preliminary efficacy as a

monotherapy in patients with relapsed or refractory acute leukemia.[11][12][15][17][18]

Additionally, a Phase 1b study (NCT05453903) is investigating bleximenib in combination with

other AML-directed therapies, such as venetoclax and azacitidine.[2][4][5][13][17][23]

Safety Profile
In clinical trials, bleximenib has shown a manageable safety profile.[12][13][17] One adverse

event of special interest is differentiation syndrome, a known class effect of menin inhibitors.

[13][18] Mitigation strategies, including step-up dosing, have been implemented in clinical

studies.[15][18] Importantly, no cardiac safety signal of QTc prolongation has been observed.

[13][17][18] When used in combination with intensive chemotherapy, the safety profile of

bleximenib was consistent with the known adverse events of the chemotherapy agents.[17]

Conclusion
Bleximenib is a highly potent and selective inhibitor of the menin-KMT2A interaction with a

distinct pharmacological profile. Its robust preclinical activity, including against known

resistance mutations, and encouraging preliminary clinical data in heavily pretreated patient

populations, position it as a promising targeted therapy for acute leukemias with KMT2A

rearrangements or NPM1 mutations. Ongoing and future clinical trials will further delineate its

therapeutic potential both as a monotherapy and as a cornerstone of combination regimens.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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